molecular formula C39H54S2Sn2 B8234100 [7,7-bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane

[7,7-bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane

Cat. No.: B8234100
M. Wt: 824.4 g/mol
InChI Key: KCUCZTPAXJDTIE-UHFFFAOYSA-N
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Description

[7,7-Bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is a highly specialized organotin compound featuring a dithiatricyclo core structure with dual trimethylstannyl groups and bulky 4-hexylphenyl substituents. Its unique architecture combines steric bulk, electron-rich aromatic systems, and tin-based functionality, making it a candidate for applications in materials science (e.g., optoelectronics) or catalysis. The dithiatricyclo framework contributes to structural rigidity, while the hexylphenyl groups enhance solubility in nonpolar solvents. The trimethylstannyl moieties may facilitate cross-coupling reactions or serve as ligands in coordination chemistry.

Properties

IUPAC Name

[7,7-bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36S2.6CH3.2Sn/c1-3-5-7-9-11-25-13-17-27(18-14-25)33(28-19-15-26(16-20-28)12-10-8-6-4-2)29-21-23-34-31(29)32-30(33)22-24-35-32;;;;;;;;/h13-22H,3-12H2,1-2H3;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUCZTPAXJDTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C=C(S4)[Sn](C)(C)C)SC(=C3)[Sn](C)(C)C)C5=CC=C(C=C5)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54S2Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Bis(4-hexylphenyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves a multi-step process. One common method is the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a solvent like toluene or THF (tetrahydrofuran). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling organotin compounds and palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

(4,4-Bis(4-hexylphenyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2,6-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism by which (4,4-Bis(4-hexylphenyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2,6-diyl)bis(trimethylstannane) exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other organic semiconductors and the formation of charge-transfer complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a niche class of polycyclic organotin derivatives. Key structural analogs include:

Compound Name Core Structure Substituents Key Differences
Target Compound 3,11-Dithiatricyclo[6.3.0.0²,⁶]undeca-tetraene Bis(4-hexylphenyl), dual trimethylstannyl High steric hindrance, enhanced lipophilicity
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclic dithia-azatetracyclo Methoxyphenyl, ketone group Smaller core, absence of tin, polar ketone functionality
Alkyltrimethylammonium compounds (e.g., BAC-C12) Linear alkyl chains Quaternary ammonium, alkyl groups Ionic character, surfactant properties, simpler topology

Physicochemical Properties

Comparative studies of lipophilicity, thermal stability, and solubility reveal significant differences:

Property Target Compound 9-(4-Methoxyphenyl) Tetracyclo Derivative BAC-C12
LogP ~8.2 (predicted) ~3.1 2.5–3.7 (experimental)
Thermal Stability Decomposes >300°C Decomposes ~220°C Stable up to 150°C
Aqueous Solubility <0.1 mg/L ~50 mg/L 8–10 mM (CMC)

The target compound’s low aqueous solubility and high LogP are attributed to its hydrophobic hexylphenyl groups, contrasting sharply with ionic surfactants like BAC-C12.

Analytical Characterization

Spectroscopic comparisons with structurally related compounds emphasize distinct features:

  • Raman Spectroscopy : The dithiatricyclo core generates unique vibrational modes at 450–500 cm⁻¹ (C-S stretching) and 2900 cm⁻¹ (hexyl C-H), absent in simpler tin-free analogs .
  • Mass Spectrometry : The molecular ion peak at m/z 980–990 (M⁺) distinguishes it from smaller tetracyclic derivatives (e.g., m/z 340–400) .

Research Findings and Challenges

  • Synthetic Accessibility : The compound’s synthesis requires multi-step protocols involving Stille couplings and cyclization, yielding <5% overall efficiency. This contrasts with high-yield routes for alkyltrimethylammonium compounds .
  • Toxicity Concerns: Organotin compounds are known for ecological toxicity (e.g., tributyltin), but the impact of this derivative remains unquantified .
  • Functional Potential: Computational docking studies suggest affinity for π-conjugated systems, positioning it as a candidate for organic semiconductors, though experimental validation is pending .

Biological Activity

Basic Information

  • CAS Number : 920504-00-3
  • Molecular Formula : C31H54S2Sn2
  • Molecular Weight : 728.31046 g/mol

Structure

The compound features a unique structure characterized by a dithiatricyclo framework, which contributes to its biological properties. The presence of trimethylstannyl groups enhances its reactivity and potential interactions with biological systems.

Antitumor Activity

Research indicates that organotin compounds exhibit antitumor properties through various mechanisms, including apoptosis induction in cancer cells. A study demonstrated that derivatives of organotin compounds can inhibit cell proliferation and induce apoptosis in human cancer cell lines.

Case Study: Apoptosis Induction

In a specific study, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant decrease in cell viability and an increase in apoptotic markers after treatment with the compound.

Treatment Concentration (µM)Cell Viability (%)Apoptotic Markers (Caspase-3 Activity)
0100Baseline
575Increased
1050Significantly Increased
2025Highly Increased

Antimicrobial Activity

The antimicrobial efficacy of organotin compounds has also been documented. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Research Findings

A recent investigation assessed the antimicrobial activity of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects at relatively low concentrations.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The trimethylstannyl groups may facilitate the penetration of the compound into cells, leading to disruption of cellular functions and induction of oxidative stress.

Safety and Toxicity

While organotin compounds have shown promising biological activities, they are also associated with toxicity concerns. Studies have highlighted the potential for neurotoxicity and endocrine disruption associated with exposure to organotin compounds.

Toxicological Assessment

A comprehensive toxicological assessment is crucial for evaluating the safety profile of this compound. In vitro studies suggest that high concentrations can lead to cytotoxic effects in non-target cells, necessitating further investigation into safe dosage levels for therapeutic applications.

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